2-(Fluoromethyl)furan

説明

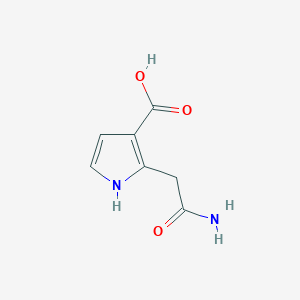

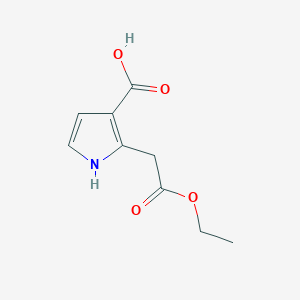

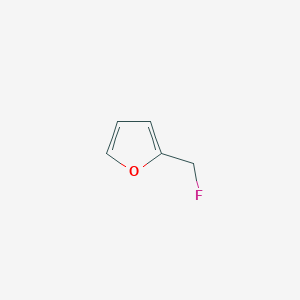

2-(Fluoromethyl)furan is a furan derivative. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The derivatives of furan have a wide range of applications due to their reactivity . They are known for their use in the synthesis of new fuels and polymer precursors .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. A four-step protocol for the synthesis of 2-fluoromethyl and 2-hydroxymethyl 4-alkyl furans from α-alkyl acroleins and 1-bromo-1-trimethylsilylethylene via allene oxides has been reported . Another study reported the synthesis of furan derivatives from allenic sulfides .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring is substituted with a fluoromethyl group at the 2-position . A comprehensive investigation of structural features, electron delocalization, optoelectronic and anti-corrosion characteristics in furan oligomers by DFT/TDDFT method has been reported .

Chemical Reactions Analysis

Furan derivatives are known for their reactivity and have been used in various chemical reactions . For instance, chemical methods have been reported to obtain 2-furoic acid from furfural by the Cannizaro reaction and oxidation of furfural .

Physical and Chemical Properties Analysis

Furan derivatives have attractive physical properties for industry, such as their insolubility in most solvents (soluble only in dimethyl sulfoxide) and a high melting point .

科学的研究の応用

Synthesis Protocols

A significant application of 2-(Fluoromethyl)furan is in the field of synthetic chemistry. For example, Kabat (1996) developed a four-step protocol for the synthesis of 2-fluoromethyl and 2-hydroxymethyl 4-alkyl furans from α-alkyl acroleins, which is applied to the preparation of steroid furans (Kabat, 1996). Additionally, Janzen and Marat (1988) described the fluorination of (2-furyl)methanol and 2-phenylethanol with sulfur tetrafluoride, producing (2-fluoromethyl) furan and 2-fluoro-1-phenylethane (Janzen & Marat, 1988).

Biobased Polymer Synthesis

Jiang et al. (2014) explored the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, demonstrating its value in producing biobased furan polyesters (Jiang et al., 2014).

Chemical Sensor Development

In 2017, Kumawat et al. disclosed novel furan-2-yl substituted imidazoazine based optic chemosensors for Cu2+, highlighting the potential of furan derivatives in chemical sensing applications (Kumawat et al., 2017).

Photocycloaddition Reactions

Garcia et al. (1994) studied the influence of arene substituents on the mode andregiochemistry of photocycloaddition of furan to the benzene ring, shedding light on the complex interaction dynamics in these chemical processes (Garcia et al., 1994).

Pharmaceutical and Agricultural Research

Masson and Schlosser (2005) discussed the potential of fluoronaphthalene building blocks in pharmaceutical and agricultural research, where this compound derivatives can serve as novel components (Masson & Schlosser, 2005).

Organoboron Compound Synthesis

Nesmeyanov et al. (1959) explored the reactions of organomagnesium compounds of furan with potassium fluoborate, leading to the preparation of heterocyclic trisubstituted organoboron compounds (Nesmeyanov et al., 1959).

Safety and Hazards

将来の方向性

The future of furan derivatives lies in the switch from traditional resources such as crude oil to biomass . The manufacture and uses of furan platform chemicals directly available from biomass have been explored . There is a growing interest in the development of bioprocesses producing molecules that can replace those derived from oil . The main purpose is to show the spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals .

特性

IUPAC Name |

2-(fluoromethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDLMCXYIKGCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552753 | |

| Record name | 2-(Fluoromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67363-96-6 | |

| Record name | 2-(Fluoromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3356519.png)

![1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3356522.png)

![5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B3356548.png)

![(2Z)-3-(5-Methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3356591.png)